molecular formula C18H28N6O5 B2476712 ethyl 4-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate CAS No. 851941-14-5

ethyl 4-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate

Cat. No. B2476712
M. Wt: 408.459
InChI Key: XFRBOBBOBZGACV-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its ability to readily form salts and its solubility in water . The presence of the purine ring suggests that it might interact with biological systems in a manner similar to other purine derivatives .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms. It also contains a purine ring, which is a type of heterocyclic aromatic compound that is a core component of many biological molecules .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of reactions, including acylation, alkylation, and sulfonation . The purine ring might be susceptible to reactions such as methylation or halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Piperazine derivatives are generally soluble in water and have relatively high boiling points due to their ability to form hydrogen bonds . The presence of the purine ring might increase the compound’s aromaticity and stability .

Safety And Hazards

The safety and hazards associated with the compound would depend on its exact structure and biological activity. Piperazine derivatives can be irritants and may have various biological effects depending on their specific structures .

Future Directions

The compound could potentially be explored for various biological activities given the known activities of piperazine and purine derivatives . Further studies could involve synthesizing the compound and testing it against various biological targets .

properties

IUPAC Name

ethyl 4-[[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O5/c1-5-29-18(27)23-8-6-22(7-9-23)12-13-19-15-14(24(13)10-11-28-4)16(25)21(3)17(26)20(15)2/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRBOBBOBZGACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate

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